molecular formula C6H9N3O B12286105 Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-

Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-

Cat. No.: B12286105
M. Wt: 139.16 g/mol
InChI Key: PLVRXETYZHVIET-UHFFFAOYSA-N
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Description

Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- is a chemical compound with the molecular formula C6H9N3O It contains a hydroxylamine group attached to a pyrazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- typically involves the reaction of hydroxylamine with a suitable pyrazine derivative. One common method is the reaction of hydroxylamine hydrochloride with 5-methyl-2-pyrazinecarboxaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to the desired hydroxylamine compound.

Industrial Production Methods

Industrial production of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: Studied for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- involves its ability to act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby modifying their function. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- can be compared with other hydroxylamine derivatives and pyrazine compounds:

    Hydroxylamine: A simpler compound with similar nucleophilic properties but lacking the pyrazine ring.

    Methoxylamine: Similar to hydroxylamine but with a methoxy group, used in similar synthetic applications.

    Pyrazine derivatives: Compounds such as 2,3-dimethylpyrazine or 2,5-dimethylpyrazine, which have different substitution patterns on the pyrazine ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

O-[(5-methylpyrazin-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H9N3O/c1-5-2-9-6(3-8-5)4-10-7/h2-3H,4,7H2,1H3

InChI Key

PLVRXETYZHVIET-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CON

Origin of Product

United States

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